Home > Products > Screening Compounds P7738 > Propoxyphenyl aildenafil
Propoxyphenyl aildenafil - 1391053-82-9

Propoxyphenyl aildenafil

Catalog Number: EVT-1465146
CAS Number: 1391053-82-9
Molecular Formula: C24H34N6O4S
Molecular Weight: 502.634
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Propoxyphenyl aildenafil is a synthetic compound that has garnered attention as a phosphodiesterase type 5 inhibitor. It is structurally related to sildenafil, which is widely known for its use in treating erectile dysfunction. Propoxyphenyl aildenafil has been identified as an adulterant in various dietary supplements, raising concerns regarding its safety and efficacy.

Source

The compound was first characterized in dietary supplements where it was found to be illegally added to enhance sexual performance. Research indicates that propoxyphenyl aildenafil is a derivative of sildenafil, modified by the addition of a propoxy group at the phenyl position .

Classification

Propoxyphenyl aildenafil belongs to the class of phosphodiesterase type 5 inhibitors. These compounds work by inhibiting the enzyme phosphodiesterase type 5, which leads to increased levels of cyclic guanosine monophosphate, promoting vasodilation and improved blood flow.

Synthesis Analysis

Methods

The synthesis of propoxyphenyl aildenafil involves several steps:

  1. Preparation of the Pyrazole Core: The process begins with the formation of the core pyrazole ring, which is crucial for the biological activity of the compound.
  2. Substitution Reactions: A key intermediate is synthesized by introducing the propoxy group onto the phenyl ring. This step often utilizes electrophilic aromatic substitution techniques.
  3. Final Assembly: The final product is obtained through coupling reactions that link the pyrazole core with other functional groups necessary for its activity.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of propoxyphenyl aildenafil can be depicted as follows:

  • Molecular Formula: C20_{20}H26_{26}N4_{4}O2_{2}
  • Molecular Weight: 354.45 g/mol
  • Structural Features: The compound features a pyrazolo[4,3-d]pyrimidinone core with a propoxy substituent on one phenyl ring and an acetamide group attached to another nitrogen atom.

Data

The structural characterization includes detailed spectroscopic data:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Confirms molecular weight and structural integrity through fragmentation patterns .
Chemical Reactions Analysis

Reactions

Propoxyphenyl aildenafil undergoes various chemical reactions typical for phosphodiesterase inhibitors:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to form less active metabolites.
  2. Oxidation: Potential oxidation reactions can occur at various sites on the molecule, affecting its pharmacological activity.

Technical Details

The reactivity of propoxyphenyl aildenafil can be influenced by pH and temperature, which are critical factors in both laboratory synthesis and potential metabolic pathways in biological systems .

Mechanism of Action

Process

Propoxyphenyl aildenafil acts primarily by inhibiting phosphodiesterase type 5. This inhibition results in increased levels of cyclic guanosine monophosphate within smooth muscle cells, leading to relaxation and vasodilation in penile tissues.

Data

In vitro studies have demonstrated that propoxyphenyl aildenafil exhibits similar potency to sildenafil, with effective inhibition of phosphodiesterase type 5 at nanomolar concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under normal conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant analyses include thermal stability tests and solubility profiling to assess formulation suitability for pharmaceutical applications .

Applications

Scientific Uses

Propoxyphenyl aildenafil has been primarily studied for its potential use in treating erectile dysfunction due to its action as a phosphodiesterase type 5 inhibitor. Its identification in dietary supplements highlights concerns regarding unregulated use and potential health risks associated with adulterated products.

Research continues into understanding its pharmacokinetics, safety profile, and efficacy compared to established treatments like sildenafil .

Introduction to PDE-5 Inhibitors and Adulteration in Health Supplements

Phosphodiesterase type 5 (PDE-5) inhibitors represent a cornerstone in the legitimate pharmaceutical treatment of erectile dysfunction (ED) and pulmonary arterial hypertension. These compounds, including FDA-approved drugs like sildenafil (Viagra®), tadalafil (Cialis®), and vardenafil (Levitra®), function by selectively inhibiting the PDE-5 enzyme, thereby potentiating the effects of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle to promote vasodilation. Their therapeutic use requires medical supervision due to established contraindications and potential drug interactions, particularly with nitrates. However, the global prevalence of ED—projected to affect over 320 million men by 2025—has fueled demand for readily accessible "natural" alternatives, creating a lucrative market for illicit sexual enhancement supplements [2] [6]. This demand has been met with widespread adulteration of dietary supplements and herbal products with both approved PDE-5 inhibitors and structurally modified analogues designed to evade regulatory detection. Among these emerging analogues, propoxyphenyl aildenafil (C~24~H~34~N~6~O~4~S, CID 135565590) exemplifies a concerning trend of intentional pharmaceutical adulteration posing significant public health risks [1] [4].

Prevalence of PDE-5 Inhibitor Analogues in Adulterated Products

The adulteration of health supplements, particularly those marketed for male sexual enhancement, with undeclared PDE-5 inhibitors and their synthetic analogues is a pervasive global issue. Regional studies consistently reveal alarmingly high adulteration rates:

  • A comprehensive study of 158 sexual enhancement supplements available in the United Arab Emirates (UAE) found that 13.9% (95% CI: 8.5–19.4%) contained undeclared sildenafil, tadalafil, or vardenafil. Sildenafil was the most prevalent adulterant (12.7%), followed by tadalafil (3.8%) and vardenafil (1.9%). Notably, 7 products (4.4%) contained two undeclared pharmaceutical ingredients simultaneously [2].
  • Studies in Asian markets report even higher adulteration frequencies. Research on the Vietnamese market identified PDE-5 inhibitors (including conventional and novel analogues) in 18 out of 92 (19.6%) tested herbal supplements and 2 out of 92 (2.2%) formulation ingredients [7].
  • A European analysis revealed that 61% of 150 dietary supplements purchased primarily online were adulterated with PDE-5 inhibitors. Within this adulterated subset, 27% contained the parent drugs (sildenafil, tadalafil, vardenafil), while a significantly higher proportion (34%) contained structurally modified analogues designed to circumvent regulations [10].

Table 1: Prevalence of PDE-5 Inhibitor Adulteration in Regional Studies

RegionProducts SampledAdulterated Products (%)Key Adulterants IdentifiedSource
United Arab Emirates15813.9%Sildenafil (12.7%), Tadalafil (3.8%), Vardenafil (1.9%) [2]
Vietnam9221.7% (20 products)Various PDE-5i analogues (incl. novel structures) [7]
Europe (Online)15061%Parent Drugs (27%), Structural Analogues (34%) [10]
MalaysiaNot Specified82% (unregistered products)PDE-5i or analogues [7]

The sources of these adulterated products are diverse, spanning globally. The UAE study found supplements manufactured in the USA (44.3%), European Union (15.2%), China (7%), India (8.9%), Southeast Asia (9.5%), UAE (5.1%), and other regions, alongside products with undeclared origins (4.4%). They were presented in various dosage forms: capsules (41.1%), tablets (31%), gelatin capsules (11.4%), honey (8.2%), powder (4.4%), and liquid (3.8%) [2]. This global supply chain complicates regulatory control and increases consumer risk, as products often bypass safety and quality checks mandated for pharmaceuticals.

Historical Trends in Structural Modifications of Sildenafil Analogues

The structural evolution of illicit PDE-5 inhibitor analogues, particularly those based on the sildenafil scaffold, demonstrates a deliberate strategy by manufacturers to evade detection by regulatory authorities while maintaining pharmacological activity. This trend has escalated dramatically since the first discovery of homosildenafil in an adulterated beverage in 2003 [6] [10]:1. Early Modifications (Pre-2010): Initial analogues focused on relatively simple alterations to the sildenafil structure. Common strategies included:* Homologation: Adding or removing methylene (-CH~2~-) groups within the piperazine ring or the alkyl chain attached to the ethoxyphenyl moiety (e.g., homosildenafil, hydroxyhomosildenafil).* Isosteric Replacement: Substituting oxygen with sulfur in the pyrazolopyrimidinone lactam group, creating thio analogues like thiosildenafil and thiohomosildenafil, which often exhibited altered chromatographic behavior and mass spectra [4].* Functional Group Manipulation: Acetylation of the piperazine nitrogen (e.g., acetildenafil) or modification of the sulfonamide group.2. Increasing Complexity (2010-Present): As analytical detection methods (LC-MS/MS, NMR) improved, illicit chemists employed more sophisticated modifications:* Core Ring Substitution: Introducing novel substituents onto the central heterocyclic core (pyrazolo[4,3-d]pyrimidine-7-one or pyrimidinone cores in newer analogues).* Propoxyphenyl Emergence: A significant shift involved replacing the characteristic ethoxyphenyl ring of sildenafil with a propoxyphenyl group (-OC~3~H~7~ instead of -OC~2~H~5~). This seemingly minor change (adding a single -CH~2~- unit) significantly alters the compound's molecular mass (502.64 g/mol for propoxyphenyl aildenafil vs. 474.58 g/mol for sildenafil) and chromatographic properties, complicating identification via standard screening methods targeting parent drugs [4] [10].* Thionation of Propoxyphenyl Scaffold: Further complexity arises with the synthesis of thio analogues of the propoxyphenyl series. For example, "propoxyphenyl thioaildenafil" replaces the oxygen in the lactam group (C=O) of propoxyphenyl aildenafil with sulfur (C=S), generating another layer of structural variation designed to confound standard analytical libraries [4].* Concealment Techniques: Beyond molecular modification, adulterators physically hide compounds within product matrices, such as embedding them within the softgel shell of capsules instead of the fill material, as observed with tadalafil and novel acetildenafil analogues [8] [10].

Table 2: Structural Evolution of Key Sildenafil Analogues in Adulterated Supplements

Modification EraPrimary StrategiesExemplar AnaloguesStructural Change (vs. Sildenafil)
Early (2003-2009)Homologation, Simple IsosteresHomosildenafil, HydroxyhomosildenafilAdded -CH~2~- in piperazine side chain; Added OH group
Thiosildenafil, ThiohomosildenafilO replaced by S in lactam (C=O → C=S)
AcetylationAcetildenafil, HydroxyacetildenafilPiperazine N-acetylated
Complex (2010+)Propoxyphenyl SubstitutionPropoxyphenyl AildenafilEthoxy group (-OC~2~H~5~) → Propoxy group (-OC~3~H~7~)
Thionation of PropoxyphenylPropoxyphenyl ThioaildenafilPropoxyphenyl core + Lactam O replaced by S (C=O → C=S)
Novel Core SubstitutionsBenzamidenafil, Dimethylaminosulfonyl VardenafilModified core ring; Modified sulfonamide group
Physical ConcealmentTadalafil in softgel shellCompound embedded in capsule casing material

The result of these efforts is a constantly expanding universe of illicit PDE-5 inhibitors. From a single analogue (homosildenafil) detected in 2003, the number grew to 46 by 2011, 53 by 2013, 69 by 2016, and at least 80 distinct synthetic PDE-5i analogues identified in adulterated supplements by 2017. Sildenafil analogues dominate this landscape, constituting approximately 62% (50 out of 80) of all reported illicit PDE-5 inhibitors, followed by tadalafil analogues (26%, 21/80) and vardenafil analogues (9%, 7/80) [10].* Propoxyphenyl aildenafil* and its thio variant are prominent representatives of this ongoing trend towards structurally novel sildenafil derivatives.

Propoxyphenyl Aildenafil: Classification as an Unapproved Drug

Propoxyphenyl aildenafil (systematic name: 5,6-diethyl-2-{5-[(4-methylpiperazin-1-yl)sulphonyl]-2-propoxyphenyl}pyrimidin-4(3H)-one or close variants) is unequivocally classified as an unapproved and illicit pharmaceutical ingredient by regulatory bodies worldwide. Its presence in any health supplement constitutes adulteration [1] [4] [8].

  • Regulatory Status: The Taiwan Food and Drug Administration explicitly lists propoxyphenyl aildenafil as an unapproved drug, prohibiting its use in any consumer products. Similar classifications exist implicitly or explicitly in jurisdictions like Singapore, the EU, and the USA, where analogues of approved drugs lacking their own safety and efficacy data are considered illegal adulterants in dietary supplements [4] [10]. Its detection triggers regulatory actions such as product seizure, market withdrawal, and consumer warnings.
  • Pharmacological Activity: Despite its unapproved status, analytical studies confirm its potent PDE-5 inhibitory activity, which is the basis for its inclusion in illicit sexual enhancement products. In vitro testing against the PDE5A1 isoform demonstrated an IC~50~ value of 2.0 nM, indicating potency comparable to, or slightly exceeding, sildenafil (IC~50~ = 4.5 nM under the same conditions) [5] [10]. This potency underscores its intended biological function and associated risks when consumed unknowingly.
  • Analytical Characterization: The identification of propoxyphenyl aildenafil in adulterated supplements relies on sophisticated analytical techniques capable of distinguishing it from approved PDE-5 inhibitors and other analogues:
  • Chromatography: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Photodiode Array detection (HPLC-PDA) provides initial separation and characteristic UV spectra, often showing similarities to sildenafil but with distinct retention times due to the propoxy group's increased lipophilicity [4] [7].
  • Mass Spectrometry: Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is crucial for definitive identification. It provides the exact molecular mass (e.g., [M+H]+ ion at m/z 503.2385 for C~24~H~35~N~6~O~4~S~+~) and generates unique fragment ion patterns ("fingerprints") that differentiate it from sildenafil and other analogues [4] [7] [10].
  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D techniques) and, in some cases, X-ray crystallography are employed to fully confirm the molecular structure, particularly when a novel analogue is first encountered. These techniques definitively confirm the presence of the propoxy (-OCH~2~CH~2~CH~3~) substituent and the overall molecular architecture [4] [5].
  • Occurrence and Concealment: Propoxyphenyl aildenafil has been isolated from powdered "Men peptide" supplements [4] and detected within the complex matrices of other sexual enhancement products. Its presence, often alongside its thio variant (propoxyphenyl thioaildenafil), exemplifies the use of deliberate molecular modification to create new, unregulated active ingredients for the illicit supplement market [4] [10].

Table 3: Analytical Techniques for Detecting Propoxyphenyl Aildenafil

Analytical TechniqueRole in IdentificationKey Data Points for Propoxyphenyl Aildenafil
HPLC-UV/PDAInitial separation and UV spectrum profiling.Distinct Retention Time (vs. sildenafil/analogues); Characteristic UV spectrum.
LC-MS (Low Res)Determination of molecular weight and basic fragmentation.[M+H]+ ~ m/z 503; Major fragments.
LC-HRMS/MS (Q-TOF, Orbitrap)Definitive confirmation. Exact mass measurement and detailed fragmentation fingerprint.Exact mass: [M+H]+ = C~24~H~35~N~6~O~4~S~+~ (calc. 503.2385, observed 503.238X); Diagnostic MS/MS fragments (e.g., m/z 355, 312, 283).
NMR SpectroscopyFull structural elucidation, particularly for novel/unconfirmed analogues. Assigns all atoms.1H NMR: Propoxy -OCH~2~CH~2~CH~3~ signals (~δ 4.0-4.1, ~δ 1.8, ~δ 1.0); 13C NMR: Propoxy carbon shifts; 2D NMR: Connectivity confirmation.
X-ray CrystallographyDefinitive 3D molecular structure determination (less common due to need for pure crystals).Crystal structure confirming propoxyphenyl linkage and overall geometry.

Properties

CAS Number

1391053-82-9

Product Name

Propoxyphenyl aildenafil

IUPAC Name

5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C24H34N6O4S

Molecular Weight

502.634

InChI

InChI=1S/C24H34N6O4S/c1-6-8-19-21-22(29(5)28-19)24(31)27-23(26-21)18-12-17(9-10-20(18)34-11-7-2)35(32,33)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,31)/t15-,16+

InChI Key

PRMZQGGEMZGWDP-IYBDPMFKSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCCC)C

Synonyms

rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.